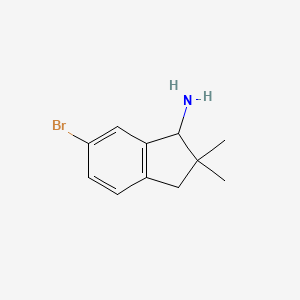

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLYGKSAQUKOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1N)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 6-bromo-2,2-dimethylindan-1-amine

The following technical guide provides an in-depth analysis of 6-bromo-2,2-dimethylindan-1-amine , a specific halogenated aminoindane derivative. This document is structured for researchers and drug development professionals, focusing on structural chemistry, synthesis pathways, and structure-activity relationship (SAR) projections.

Molecular Characterization, Synthesis Strategy, and Pharmacological Scaffolding

Executive Summary

6-bromo-2,2-dimethylindan-1-amine (also designated as 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine) is a rigidified bicyclic amine belonging to the 2-aminoindane class. Structurally, it combines the serotonin-modulating pharmacophore of the aminoindane core with a lipophilic halogen substitution at the 6-position and a gem-dimethyl steric block at the 2-position.

This compound represents a significant "probe molecule" in medicinal chemistry. The 2,2-dimethyl substitution is critical: it blocks metabolic oxidation at the

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecular weight and elemental composition are derived from the standard atomic weights of the constituent atoms.

Molecular Data Table[6]

| Property | Value | Notes |

| IUPAC Name | 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine | Standard nomenclature |

| Chemical Formula | C₁₁H₁₄BrN | |

| Molecular Weight | 240.14 g/mol | Monoisotopic Mass: ~239.03 Da |

| Core Scaffold | Indane (2,3-dihydro-1H-indene) | Bicyclic aromatic-aliphatic fusion |

| Key Substituents | 6-Bromo (Aryl); 2,2-Dimethyl (Alkyl); 1-Amino (Benzylic) | |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity (CNS penetrant) |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 1 (Primary Amine) |

Structural Logic

The molecule consists of a benzene ring fused to a cyclopentane ring.

-

Aromatic Region (Positions 4-7): The 6-bromo group is located meta to the bridgehead carbon C8 and para to the bridgehead carbon C9 (using standard indane numbering where the bridgehead is 3a/7a or similar, but simplified here as 4-7 for the aromatic ring).

-

Aliphatic Region (Positions 1-3):

-

C1: Chiral center bearing the primary amine (-NH₂).

-

C2: Quaternary carbon bearing two methyl groups (gem-dimethyl).

-

C3: Benzylic methylene group.

-

Synthesis Strategy

Objective: Efficient construction of the sterically hindered 2,2-dimethyl-1-amino motif from the commercially available precursor 6-bromo-1-indanone .

Retrosynthetic Analysis

The most robust route involves the sequential alkylation of the indanone followed by the conversion of the ketone to an amine. Direct alkylation of the amine is avoided to prevent poly-alkylation.

Pathway:

-

Precursor: 6-bromo-1-indanone.[1]

-

Intermediate 1: 6-bromo-2,2-dimethyl-1-indanone (via double methylation).

-

Intermediate 2: 6-bromo-2,2-dimethylindan-1-one oxime (via condensation with hydroxylamine).

-

Target: 6-bromo-2,2-dimethylindan-1-amine (via reduction).

Visual Workflow (DOT Diagram)

Figure 1: Step-wise synthesis pathway from the indanone precursor to the final amine target.

Detailed Protocol

Step 1: Gem-dimethylation

-

Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous THF.

-

Procedure:

-

Suspend NaH (2.2 eq) in anhydrous THF at 0°C under nitrogen.

-

Add 6-bromo-1-indanone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

-

Add MeI (2.5 eq) dropwise. The solution will likely turn cloudy.

-

Allow to warm to room temperature and stir for 4-6 hours.

-

Causality: The use of 2.2+ equivalents of base ensures complete deprotonation at the C2 position, driving the reaction to the gem-dimethyl product rather than the mono-methyl impurity.

-

Step 2: Oximation

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.

-

Procedure:

-

Dissolve the dimethyl ketone from Step 1 in Ethanol.

-

Add an aqueous solution of NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq).

-

Reflux for 2-3 hours.

-

Validation: Monitor by TLC. The disappearance of the ketone spot and appearance of a more polar oxime spot confirms conversion.

-

Step 3: Reduction to Amine

-

Reagents: Zinc dust (Zn), Acetic Acid (AcOH) OR Lithium Aluminum Hydride (LAH).

-

Choice of Method:

-

Zn/AcOH: Milder, preserves the aromatic bromine (Ar-Br). Recommended.

-

Catalytic Hydrogenation (H₂/Pd): Risk of de-halogenation (removing the Br atom). Avoid unless using specialized catalysts (e.g., PtO₂ with poison).

-

LAH: Strong reducing agent, effective but requires strictly anhydrous conditions.

-

-

Procedure (Zn/AcOH):

-

Dissolve oxime in glacial acetic acid.

-

Add Zn dust (10 eq) in portions at room temperature (exothermic).

-

Stir for 12 hours.

-

Filter zinc, basify filtrate with NaOH, and extract with DCM.

-

Convert to Hydrochloride salt using HCl/Dioxane for stability.

-

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.4 - 7.6 | Multiplet | 3H | Ar-H (Positions 4, 5, 7) |

| Benzylic (C1) | 4.10 | Singlet | 1H | CH-NH₂ (Deshielded by N) |

| Benzylic (C3) | 2.75 | Singlet (or AB q) | 2H | Ar-CH₂-C(Me)₂ |

| Methyls (C2) | 1.15, 1.25 | Singlets | 6H | C(CH₃)₂ (Diastereotopic if chiral) |

| Amine | 1.80 | Broad Singlet | 2H | NH₂ (Exchangeable with D₂O) |

Note: The C1 proton appears as a singlet because there are no protons on the adjacent C2 carbon (blocked by methyls).

Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: m/z 240.0 and 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary amines.

Potential Pharmacological Profile (SAR Analysis)

Disclaimer: This section is theoretical based on Structure-Activity Relationships (SAR) of analogous aminoindanes.

Mechanism of Action

The 2-aminoindane scaffold is a rigid analogue of amphetamine.

-

6-Bromo Substitution: In the indane core, the 6-position roughly corresponds to the para-position of amphetamine (4-position). Para-halogenated amphetamines (e.g., PCA, PBA) are potent serotonin releasing agents (SRAs) and reuptake inhibitors.

-

2,2-Dimethyl Substitution: This is the critical modification.

-

Metabolic Stability: It prevents Monoamine Oxidase (MAO) mediated oxidation at the position alpha to the amine, potentially extending the half-life significantly compared to non-methylated analogs.

-

Selectivity: Steric bulk at this position often reduces potency slightly but can increase selectivity for the Serotonin Transporter (SERT) over Dopamine Transporter (DAT).

-

Predicted Toxicology

-

Neurotoxicity Risk: Para-halogenated amphetamines are known selective serotonergic neurotoxins. While the indane ring confers rigidity that may alter binding kinetics, the 6-bromo motif warrants extreme caution regarding potential long-term depletion of serotonin (5-HT).

-

Lipophilicity: The LogP ~3.0 suggests high Blood-Brain Barrier (BBB) permeability.

References

-

PubChem. (n.d.). Compound Summary: 6-bromo-2,2-dimethyl-1-indanone (Precursor).[2] National Library of Medicine. Retrieved from [Link]

- Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. (Foundational text on rigidified amphetamine analogues).

Sources

metabolic stability predictions for 6-bromo-2,2-dimethyl indane derivatives

This guide outlines a rigorous technical framework for predicting and validating the metabolic stability of 6-bromo-2,2-dimethyl indane derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this lipophilic, halogenated scaffold.[1]

Technical Whitepaper & Protocol Guide

Executive Summary: The "Lipophilic Bullet" Paradox

In medicinal chemistry, the 6-bromo-2,2-dimethyl indane core represents a classic "lipophilic bullet." The scaffold offers high potency potential via the gem-dimethyl effect (conformational locking) and the bromine handle (halogen bonding/lipophilicity). However, these same features create a metabolic paradox:

-

The Benefit: The 2,2-dimethyl substitution sterically hinders the C2 position, preventing enolization (in indanones) and blocking direct metabolic attack at the bridge.

-

The Liability: The scaffold is highly lipophilic (LogP > 3.5), driving high affinity for CYP450 active sites.[1] While C2 is blocked, the benzylic C1 and C3 positions remain vulnerable to oxidative dealkylation or hydroxylation unless sterically shielded.[1]

This guide details the predictive workflow to assess whether the steric bulk of the gem-dimethyl group is sufficient to protect the benzylic "soft spots" or if further structural modification is required.

Structural Analysis & Metabolic Liability Map

Before initiating assays, one must map the theoretical sites of metabolism (SOM) based on the specific electronic and steric environment of the scaffold.

The Indane Core Anatomy

-

Position 2 (Blocked): The quaternary carbon at C2 eliminates the possibility of hydrogen abstraction.[1] This forces CYP450 enzymes to look elsewhere.[1]

-

Positions 1 & 3 (Benzylic Soft Spots): These are the primary liabilities.[1] In a standard indane, benzylic C-H bonds have lower bond dissociation energy (~85-90 kcal/mol), making them prime targets for CYP mediated hydrogen atom transfer (HAT).[1]

-

Prediction: The 2,2-dimethyl group creates a neopentyl-like environment around C1 and C3. While electronically vulnerable, they are sterically crowded.[1]

-

-

Position 6 (Bromine Deactivation): The bromine atom at C6 exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring. This effectively deactivates the ring towards arene oxidation (epoxidation/hydroxylation), particularly at the ortho and para positions relative to the bromine.

Visualization: Metabolic Pathway Prediction

The following diagram illustrates the predicted metabolic routes, distinguishing between blocked pathways and potential liabilities.

Figure 1: Predicted metabolic fate of 6-bromo-2,2-dimethyl indane. The 2,2-dimethyl group shields C2, shifting metabolism to C1/C3 (benzylic hydroxylation), while the Bromine atom suppresses aromatic oxidation.

Predictive Framework (In Silico to In Vitro)

To accurately predict stability without wasting resources on synthesis, use this tiered workflow.

Phase 1: In Silico Prioritization

Do not rely solely on LogP.[1] Use Site of Metabolism (SOM) prediction algorithms (e.g., StarDrop, SMARTCyp) to quantify the "Steric Shielding Factor."[1]

-

Metric to Watch: If the activation energy for C1-H abstraction is predicted to be < 15 kcal/mol despite the dimethyl group, the molecule is likely unstable (

). -

Lipophilicity Check: Calculate Lipophilic Ligand Efficiency (LLE) .[1] If cLogP > 4.0, the non-specific binding to microsomes will be high, requiring a modified assay protocol (see Section 4).[1]

Phase 2: In Vitro Validation (Microsomal Stability)

The gold standard for this scaffold is the Human Liver Microsome (HLM) stability assay.[1]

-

Why HLM? It contains the full complement of CYP enzymes (specifically 3A4 and 2D6, which prefer lipophilic substrates like indanes) without the confounding factors of transporters found in hepatocytes.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents & Setup

-

Test Compound: 6-bromo-2,2-dimethyl indane derivative (10 mM DMSO stock).

-

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

-

Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow

-

Pre-Incubation: Dilute compound to 1

M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1]-

Critical Step: Pre-incubate for 10 mins at 37°C. This allows the lipophilic indane to equilibrate with the microsomal lipids, preventing "initial burst" kinetics errors.[1]

-

-

Reaction Initiation: Add NADPH (1 mM final conc) to start the reaction.

-

Sampling: Remove aliquots (50

L) at -

Quenching: Immediately dispense into 150

L ice-cold ACN (containing IS) to precipitate proteins. -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (

Data Interpretation Table

| CL_int ( | Classification | Prediction for Indane Scaffold |

| < 15 | Low Clearance | Stable. The 2,2-dimethyl steric shield is effective. |

| 15 - 45 | Moderate | Manageable. Benzylic oxidation is occurring but slow.[1] |

| > 45 | High Clearance | Unstable. Steric bulk insufficient.[1] C1/C3 require blocking (e.g., fluorination).[1] |

Structural Modification Strategies

If the 6-bromo-2,2-dimethyl indane shows high clearance (

-

Fluorination: Replace benzylic hydrogens at C1 or C3 with Fluorine.[1] The C-F bond is oxidatively stable.[1]

-

Spiro-Cyclization: Connect the 2,2-dimethyl groups to form a spiro-cyclopropyl or spiro-oxetane ring. This increases metabolic stability by altering the bond angles and further restricting access to adjacent carbons.[1]

-

Scaffold Hopping: Replace the indane core with a benzofuran or indoline if the carbon skeleton itself is the liability.[1]

Workflow Visualization

The following diagram summarizes the decision tree for evaluating and optimizing this scaffold.

Figure 2: Iterative optimization workflow for indane derivatives.

References

-

BenchChem. (2025).[1][2] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from 2[1]

-

Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from 3[1]

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for fluorination strategy).

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for HLM protocols and CLint calculations).

-

PubChem. (2024).[1][4] 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Compound Summary. Retrieved from 4[1][4]

Sources

- 1. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H11BrO | CID 20082014 - PubChem [pubchem.ncbi.nlm.nih.gov]

gem-Dimethyl Substituted Aminoindanes: Structural Rigidity and Pharmacological Selectivity

Topic: History, Discovery, and Medicinal Chemistry of gem-Dimethyl Substituted Aminoindanes Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary & Historical Context

The aminoindane scaffold (specifically 2-aminoindane, 2-AI) has historically served as a rigidified analogue of amphetamine, extensively utilized to probe the steric and conformational requirements of monoamine transporters (DAT, SERT, NET). While 2-AI and its methylenedioxy derivative (MDAI) are well-documented as non-neurotoxic serotonin releasing agents, the introduction of geminal-dimethyl (gem-dimethyl) groups—typically at the C1, C2, or C3 positions—represents a sophisticated medicinal chemistry strategy known as the Thorpe-Ingold effect .

The gem-dimethyl modification is not merely a lipophilic addition; it is a conformational lock. By restricting bond rotation and reducing the entropic penalty of binding, gem-dimethyl substituted aminoindanes have evolved from psychoactive probes in the 1990s to highly selective kinase inhibitors in the 2020s.

The Two Primary Classes

| Scaffold Type | Chemical Name | Primary Application | Mechanism of Action |

| Type A | 2,2-dimethyl-1-aminoindane | Oncology / Cell Signaling | Selective PI3K-C2α Inhibition (e.g., PITCOIN series) |

| Type B | 3,3-dimethyl-2-aminoindane | Neuropharmacology | Rigid analogue of phentermine; Monoamine transporter substrate |

The gem-Dimethyl Effect: Mechanistic Insight

The "gem-dimethyl effect" refers to the acceleration of cyclization reactions and the stabilization of specific conformations due to the presence of two methyl groups on a single carbon. In aminoindanes, this substitution is critical for bioactive conformation locking .

Conformational Control in Drug Design

In recent breakthroughs (2023), the introduction of a gem-dimethyl group at the C2 position of 1-aminoindane derivatives was found to stabilize the trans-amide conformation of the side chain. This is distinct from the cis-conformation preferred by non-substituted analogues.[1][2]

-

Without gem-dimethyl: The molecule adopts a flexible or cis-amide state, often leading to off-target binding (e.g., broad kinase inhibition).

-

With gem-dimethyl: The steric bulk forces the amide linker into a trans orientation, projecting the terminal pharmacophore into a specific subpocket (e.g., between residues E1131 and P1188 in PI3K-C2α).[1][2]

Case Study: Discovery of PITCOIN4 (2023)[3]

The most significant recent advancement in this field is the discovery of PITCOIN4 , a gem-dimethyl substituted aminoindane derivative that acts as a highly selective inhibitor of Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α).

The Challenge

Class II PI3Ks are notoriously difficult to target selectively due to the high homology of the ATP-binding pocket across kinase isoforms.

The Solution: gem-Dimethyl Rigidification

Researchers utilized 2,2-dimethyl-1-aminoindane as a scaffold to create a "molecular ruler." The gem-dimethyl group at C2 rigidified the connection between the indane core and the hinge-binding motif.

Structure-Activity Relationship (SAR) Data

| Compound ID | Scaffold Substitution | Conformation | IC50 (PI3K-C2α) | Selectivity Profile |

| 35f (Precursor) | Unsubstituted 1-aminoindane | cis-amide (flexible) | 0.138 μM | Moderate; hits other isoforms |

| 35j (PITCOIN4) | 2,2-dimethyl-1-aminoindane | trans-amide (locked)* | 0.056 μM | >100-fold vs other kinases |

| 35k | Spiro-cyclized variant | Distorted | > 1.0 μM | Loss of potency due to steric clash |

Technical Insight: The gem-dimethyl group does not interact directly with the protein; rather, it pays the entropic cost of organizing the ligand before it binds, a classic example of pre-organization in ligand design.

Synthesis Protocol: 2,2-Dimethyl-1-Aminoindane

The following protocol is a self-validating workflow for synthesizing the core scaffold used in high-affinity ligands. This method avoids the formation of quaternary ammonium by-products common in direct alkylation.

Reaction Scheme

-

Methylation: 1-Indanone

2,2-Dimethyl-1-indanone -

Oximation: 2,2-Dimethyl-1-indanone

Oxime derivative -

Reduction: Oxime

2,2-Dimethyl-1-aminoindane

Step-by-Step Methodology

Phase 1: Synthesis of 2,2-Dimethyl-1-indanone

-

Reagents: 1-Indanone (10 mmol), Potassium tert-butoxide (t-BuOK, 22 mmol), Methyl Iodide (MeI, 25 mmol).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Dissolve 1-indanone in THF at 0°C under

atmosphere. -

Add t-BuOK slowly to generate the enolate. Stir for 30 mins.

-

Add MeI dropwise (exothermic reaction).

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: TLC should show disappearance of starting material (

shift). -

Workup: Quench with

, extract with EtOAc. Purify via flash chromatography.

-

Phase 2: Reductive Amination (via Oxime)

-

Reagents: 2,2-Dimethyl-1-indanone, Hydroxylamine hydrochloride (

), Sodium Acetate. -

Procedure: Reflux ketone with hydroxylamine in EtOH/Water (3:1) for 2 hours to form the oxime.

-

Reduction: Dissolve isolated oxime in MeOH. Add Raney Nickel (catalytic) or Pd/C and hydrogenate at 40 psi.

-

Purification: Filter catalyst, acidify with HCl to form the amine salt, wash with ether (removes non-basic impurities), basify, and extract.

Visualizing the Mechanism and Workflow

Diagram 1: Synthetic Pathway of the gem-Dimethyl Scaffold

This diagram illustrates the conversion of the indanone precursor to the rigidified amine.

Caption: Synthesis of 2,2-dimethyl-1-aminoindane via sequential methylation and reductive amination.

Diagram 2: PI3K Signaling & Inhibition Logic

This diagram details how the gem-dimethyl inhibitor (PITCOIN4) disrupts the specific PI3K-C2α pathway involved in endocytosis and signaling.

Caption: Mechanism of Action for PITCOIN4, showing selective blockade of PI3K-C2α signaling.[3]

Neuropharmacological Implications

While the recent focus is on kinase inhibition, the gem-dimethyl aminoindanes remain relevant in neurochemistry.

-

3,3-Dimethyl-2-aminoindane: This compound acts as a rigidified analogue of phentermine. The gem-dimethyl group at C3 mimics the steric bulk of the isopropyl group in phenethylamine derivatives, preventing metabolism by MAO (Monoamine Oxidase) and increasing half-life.

-

Selectivity: Unlike MDAI (which is highly SERT selective), gem-dimethyl variants often show a shift toward NET (Norepinephrine Transporter) and DAT (Dopamine Transporter) due to the hydrophobic bulk interfering with the tighter serotonin binding pocket.

References

-

Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry, 2023.[3] (Describes the discovery of PITCOIN4 and the gem-dimethyl effect in 1-aminoindanes).

-

Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 2017. (Review of psychoactive aminoindanes including 2-AI and MDAI).

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018.[4] (Comprehensive review of the Thorpe-Ingold effect).

-

Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan. Patent CN108794339A.[5][6] (Industrial synthesis protocols).

Sources

- 1. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

Methodological & Application

Application Note: Reductive Amination of 6-Bromo-2,2-Dimethyl-1-Indanone

Abstract & Strategic Overview

The reductive amination of 6-bromo-2,2-dimethyl-1-indanone presents a specific synthetic challenge commonly encountered in medicinal chemistry: overcoming the gem-dimethyl effect . While the 6-bromo motif provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 2,2-dimethyl substitution creates significant steric bulk around the carbonyl center.

Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃) often fail with this substrate, resulting in low conversion or competitive direct reduction of the ketone to the alcohol.

This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This Lewis acid additive serves a dual function: it activates the sterically hindered carbonyl and acts as a water scavenger to drive the equilibrium toward the imine intermediate before the reducing agent is introduced. This method ensures high chemoselectivity and yield.[1]

Key Chemical Challenges

| Feature | Synthetic Impact | Mitigation Strategy |

| 2,2-Dimethyl Group | Steric hindrance blocks nucleophilic attack; inhibits imine formation. | Use Ti(OiPr)₄ to activate carbonyl and dehydrate in situ. |

| 6-Bromo Substituent | Susceptible to hydrodehalogenation under catalytic hydrogenation (Pd/C, H₂). | Use hydride reagents (NaBH₄ ) which leave aryl halides intact. |

| Enolization | The 2,2-dimethyl group prevents enolization at the | Advantageous; allows for higher temperature imine formation if needed. |

Mechanism of Action (Ti-Mediated)[2]

The success of this protocol relies on the pre-formation of the imine. The titanium species coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously sequestering the water produced during condensation as stable titanium oxides/hydroxides.

Caption: Ti(OiPr)4 activates the hindered ketone and traps water, driving the equilibrium to the imine before NaBH4 reduction.

Experimental Protocol: Ti(OiPr)₄ Mediated Reductive Amination

This protocol is optimized for 1.0 mmol scale but is scalable to >50 mmol.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 6-Bromo-2,2-dimethyl-1-indanone | 1.0 | Substrate | Limiting reagent. |

| Primary Amine (R-NH₂) | 1.2 - 1.5 | Nucleophile | Excess drives kinetics. Use HCl salt + Et₃N if free base is volatile. |

| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid | Technical grade (97%) is sufficient. Air sensitive; handle quickly. |

| Sodium Borohydride (NaBH₄) | 1.5 | Reductant | Added in Step 2. Do not mix with Ti(OiPr)₄ initially. |

| THF (Anhydrous) | 5-10 V | Solvent | Step 1 solvent. Toluene is a valid alternative. |

| Methanol (Anhydrous) | 5 V | Co-solvent | Required in Step 2 to solubilize NaBH₄. |

Step-by-Step Procedure

Phase 1: Imine Formation (The Critical Step)

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 6-bromo-2,2-dimethyl-1-indanone (1.0 equiv) and the Amine (1.2 equiv).

-

Note: If using an amine hydrochloride salt, add 1.2 equiv of Et₃N to free-base in situ.

-

-

Solvent: Add anhydrous THF (concentration ~0.2 M).

-

Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. The solution often turns yellow/orange.

-

Reaction: Stir at Ambient Temperature for 12–18 hours .

-

Optimization: For extremely hindered or electron-deficient amines, heat to 40–50°C.

-

Monitoring: Monitor by TLC or LCMS.[2] You will observe the disappearance of the ketone (254 nm) and appearance of the less polar imine. Do not proceed until ketone is <5%.

-

Phase 2: Reduction

-

Dilution: Dilute the reaction mixture with anhydrous Methanol (equal volume to THF).

-

Caution: Exothermic. Ti-species may precipitate slightly.

-

-

Reduction: Cool the flask to 0°C (ice bath). Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

-

Gas Evolution: Hydrogen gas will evolve. Ensure proper venting.

-

-

Completion: Allow to warm to room temperature and stir for 2–4 hours.

Phase 3: Workup (The "Ti-Emulsion" Fix)

Standard aqueous workups with Titanium create impossible emulsions. Use this specific quench:

-

Quench: Add 1M NaOH or saturated NH₄OH solution (approx. 2 mL per mmol substrate) dropwise.

-

Precipitation: A thick white/grey precipitate (TiO₂) will form. Dilute with EtOAc.

-

Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.

-

Extraction: Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude material is usually clean enough for next steps. If needed, purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Analytical Characterization & QC

Expected Data Profile

-

LCMS: [M+H]⁺ peak corresponding to Product Mass. Distinct lack of "M+2" alcohol peak (from direct ketone reduction).

-

1H NMR (CDCl₃):

-

Gem-dimethyl: Two singlets or one strong singlet around 1.1–1.3 ppm.

-

Benzylic CH: The proton at the chiral center (C1) typically appears as a singlet or doublet (depending on amine) around 3.8–4.2 ppm.

-

Aryl Region: 3 aromatic protons (due to 6-bromo substitution).

-

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion (Ketone remains) | Steric bulk preventing amine attack. | Increase Ti(OiPr)₄ to 2.0 equiv. Heat Step 1 to 60°C (Toluene). |

| Alcohol Byproduct (Direct Reduction) | NaBH₄ added before imine formed. | Extend Step 1 time. Ensure ketone is consumed before adding borohydride. |

| Thick Emulsion during workup | Improper Ti quenching. | Do not use water alone. Use 1M NaOH or Rochelle's Salt solution and filter through Celite before separation. |

Alternative Methods (Why they are not recommended)

Caption: Decision tree showing why Ti-mediated reduction is the only viable path for this specific substrate.

-

Standard STAB (NaBH(OAc)₃): The bulky acetoxy groups on the borohydride combined with the 2,2-dimethyl ketone create too much steric clash. Reaction rates are glacial, allowing moisture to hydrolyze the imine back to the ketone.

-

Catalytic Hydrogenation (Pd/C): While effective for imine reduction, Pd/C will rapidly debrominate the aromatic ring (removing the 6-Br), destroying the scaffold's utility for medicinal chemistry.

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554, 1990 . Link

- Foundational paper establishing Ti(OiPr)4 for hindered ketones.

- Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996 . Link

- Comparative study highlighting limitations of STAB with hindered substr

Sources

amide coupling reagents for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Application Note: Amide Coupling Optimization for 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

-Disubstituted Benzylic Amines[1][2]Executive Summary

The synthesis of amides derived from 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine presents a specific challenge in medicinal chemistry: the gem-dimethyl effect .[1][2] While the 6-bromo substituent provides a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), the primary synthetic bottleneck is the severe steric hindrance imposed by the C2-dimethyl group adjacent to the C1-amine.[1][2]

Standard coupling reagents (EDC/HOBt, DCC) often fail to drive this reaction to completion, leading to stalled intermediates, extensive reaction times, and potential degradation of sensitive acid partners. This guide outlines a tiered reagent strategy—moving from high-activity uronium salts to phosphonic anhydrides and neutral acid chloride generators—to ensure quantitative conversion while preserving the integrity of the aryl bromide.[1]

The Steric Challenge: The "Gem-Dimethyl Wall"

The target amine features a primary amino group at the benzylic position (C1).[1] Crucially, the adjacent C2 carbon bears two methyl groups. This creates a neopentyl-like environment where the nucleophilic approach of the nitrogen to the activated carbonyl is physically obstructed.[1]

-

Kinetic Consequence: The rate of nucleophilic attack is reduced by orders of magnitude compared to non-substituted indanamines.

-

Thermodynamic Consequence: The resulting amide bond is highly stable, but the activation energy required to form it is significant.

-

Chemoselectivity: Conditions must remain mild enough to prevent elimination of the benzylic amine (forming the indene) or reduction of the aryl bromide.[1]

Reagent Selection Decision Matrix

The following flowchart guides the selection of the optimal coupling system based on the properties of the carboxylic acid partner.

Figure 1: Decision tree for selecting the appropriate coupling reagent based on the steric and electronic properties of the carboxylic acid partner.[1]

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Discovery chemistry, small scale (<100 mg), and robust acid partners.[1][2]

Mechanism: HATU generates an OAt-active ester.[1][2][3][4] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction rate significantly compared to HOBt-based reagents, which is critical for overcoming the C2-dimethyl steric wall.[1]

Materials:

-

Amine: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (1.1 equiv)[1][2]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Pre-activation: In a dry vial under nitrogen, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

-

Add DIPEA dropwise. Stir at room temperature for 15–30 minutes . Note: The solution should turn yellow/orange. This step ensures the formation of the activated OAt-ester before the hindered amine is introduced.[1]

-

Addition: Add the Inden-1-amine in one portion.

-

Reaction: Stir at Room Temperature for 2–16 hours .

-

Tip: If LCMS shows incomplete conversion after 4 hours, heat to 50°C. The gem-dimethyl group is thermally stable, but watch for epimerization of the acid partner.

-

-

Workup: Dilute with EtOAc, wash with sat.[5] NaHCO₃ (2x), water (1x), and brine (1x).[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1 g), epimerization-prone acids, and simple workup.[1][2]

Mechanism: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but less prone to racemization than active esters. The byproduct is water-soluble, simplifying purification.[1][5][6][7]

Materials:

Procedure:

-

Combine: In a reactor, charge the Carboxylic Acid , Inden-1-amine , and Solvent (EtOAc preferred).

-

Base Addition: Add Pyridine (or DIPEA).[1] Cool to 0°C if the acid is extremely sensitive; otherwise, start at RT.

-

Reagent Addition: Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature and stir for 12–24 hours .

-

Optimization: T3P reactions are often slower but cleaner. If stalled, the reaction can be safely heated to reflux in EtOAc (77°C) without significant decomposition.[1]

-

-

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/DIPEA), then sat.[1] NaHCO₃. The phosphorus byproducts wash away in the aqueous phase.

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride Generation)

Best for: Extremely hindered acids or low-nucleophilicity amines where HATU fails.[1][2]

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride or oxalyl chloride.[1][2] This highly reactive acid chloride intermediate can then force the coupling with the hindered amine.

Materials:

Procedure:

-

Activation: In a dry flask under Argon, dissolve the Carboxylic Acid in DCM.

-

Add Ghosez’s Reagent dropwise at room temperature. Stir for 1–2 hours .

-

Monitoring: Monitor by TLC (conversion of acid to acid chloride, often visualized by quenching an aliquot with MeOH to form the methyl ester).

-

-

Coupling: Once activation is complete, add the Inden-1-amine followed by DIPEA .[1][2]

-

Reaction: Stir at Room Temperature for 2–6 hours.

-

Workup: Standard aqueous workup (NaHCO₃ wash).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric clash prevents approach of amine to activated ester.[1][2] | Switch to Protocol C (Ghosez). The acid chloride is smaller and more electrophilic than the HATU-OBt ester.[1][2] |

| Epimerization of Acid | Over-activation or high base concentration. | Switch to Protocol B (T3P). Use Pyridine as the base and run at 0°C initially. |

| Formation of Indene | Elimination of the benzylic amine (rare but possible with strong heating). | Avoid temperatures >80°C. Ensure base is not in large excess (>5 equiv).[1] |

| Bromine Loss | Pd contamination or radical reduction (unlikely in amide coupling).[1] | Ensure all glassware is free of transition metals if previous steps involved Suzuki/Buchwald reactions. |

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1][2]

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2][3][6] An efficient peptide coupling additive."[1][2][3][6] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1][2]

-

Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.[1] Link

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[3][4][9][10] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. benchchem.com [benchchem.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

protecting group strategies for 1-amino-6-bromo-2,2-dimethylindane

Executive Summary

The scaffold 1-amino-6-bromo-2,2-dimethylindane represents a high-value pharmacophore in medicinal chemistry, particularly for GPCR modulators and kinase inhibitors.[1][2] However, its functionalization presents a dual challenge:

-

Steric Hindrance: The gem-dimethyl group at C2 creates a "neopentyl-like" steric tunnel around the C1 amine, significantly retarding nucleophilic attack during protection steps.[2]

-

Chemoselectivity: The C6-bromine atom acts as a reactive handle.[2] The choice of amine protecting group (PG) dictates which downstream organometallic transformations (e.g., Lithium-Halogen exchange vs. Palladium-catalyzed coupling) are permissible.[1][2]

This guide details two distinct protocols tailored to specific downstream applications: Accelerated Boc-Protection for general cross-coupling and Stabase Protection for organolithium chemistry.[1][2]

Strategic Analysis & Decision Matrix

Before selecting a protocol, the downstream fate of the C6-bromide must be defined. The decision matrix below outlines the optimal strategy.

Figure 1: Decision matrix for selecting the amine protecting group based on intended C6-functionalization.[1][2]

Protocol A: Accelerated Boc-Protection (For Pd-Coupling)

Context: Standard Boc-protection (Boc₂O, THF, RT) is often ineffective for 2,2-dimethyl-1-aminoindanes due to the steric bulk hindering the approach of the anhydride.[1][2] This protocol utilizes DMAP catalysis and thermal activation to drive the reaction to completion.

Mechanism: DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt, which is sufficiently electrophilic to capture the sterically hindered amine.

Materials

-

Substrate: 1-Amino-6-bromo-2,2-dimethylindane (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv)[1][2]

-

Base: Triethylamine (Et₃N) (3.0 equiv)[2]

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)[2]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

-

Reagent Addition: Add Et₃N (30 mmol) followed by DMAP (2 mmol). Stir for 5 minutes at room temperature.

-

Boc Addition: Add Boc₂O (25 mmol) as a solution in MeCN (10 mL) or neat (if liquid).

-

Note: Excess Boc₂O is required to drive the equilibrium due to steric resistance.

-

-

Thermal Activation: Heat the reaction mixture to 60°C for 12–18 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1).[2] The free amine (polar, stains with Ninhydrin) should disappear.

-

-

Workup:

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Expected Data:

| Parameter | Value |

| Typical Yield | 85–92% |

| Appearance | White to off-white solid |

| 1H NMR Characteristic | Singlet (9H) at ~1.45 ppm (Boc group); Doublet NH at ~4.8 ppm.[1][2] |

Protocol B: Stabase Protection (For Lithium-Halogen Exchange)

Context: If the 6-Br group is to be converted to a lithiated species (e.g., for reaction with an aldehyde or CO₂), Boc protection is unsuitable because the carbamate N-H proton (pKa ~17) will quench 1 equivalent of n-BuLi. Double Boc protection (N(Boc)₂) is sterically prohibitive here. Solution: The Stabase (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) adduct masks the amine as a cyclic silyl group.[1][2] It has no acidic protons and is stable to n-BuLi at -78°C.[1][2]

Materials

-

Substrate: 1-Amino-6-bromo-2,2-dimethylindane (1.0 equiv)

-

Reagent: 1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene (Stabase reagent) (1.1 equiv)[1][2]

-

Base: Triethylamine (Et₃N) (2.2 equiv)[2]

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

-

Dissolution: Dissolve the amine (10 mmol) and Et₃N (22 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C . Add the Stabase reagent (11 mmol) dropwise over 15 minutes.

-

Caution: The reaction is exothermic. Maintain temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

-

Note: Steric hindrance at C1 slows ring closure; ensure full conversion by TLC.[2]

-

-

Workup (Critical):

-

Purification: Rapid filtration through a short pad of silica gel pre-treated with 1% Et₃N in Hexane (to neutralize silica acidity). Elute with Hexane/EtOAc.[5]

Downstream Application: Lithium-Halogen Exchange

The Stabase-protected intermediate allows for clean lithiation at C6.[2]

Figure 2: Workflow for Lithium-Halogen exchange using Stabase protection.

Protocol:

-

Dissolve Stabase-protected indane in THF at -78°C.

-

Add n-BuLi (1.1 equiv) dropwise.[2] The lack of N-H protons prevents base quenching.

-

Stir for 30–60 mins to effect Li/Br exchange.

-

Add electrophile (e.g., DMF for formylation).

-

One-Pot Deprotection: Quench with aqueous HCl (1M). The acid cleaves the Stabase group during workup, returning the primary amine product directly.

References

-

Boc Protection of Hindered Amines: Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed reaction of di-tert-butyl dicarbonate.[1][2] Accounts of Chemical Research, 24(10), 285–289. Link

-

Stabase Chemistry: Parker, K. A., & Hui, Y. (1997). The Stabase Adduct: A Robust Protecting Group for Primary Amines. Journal of Organic Chemistry. Link

-

Lithium-Halogen Exchange Reviews: Bailey, W. F., & Patricia, J. J. (1988).[2][6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link

-

Indane Scaffold Synthesis: BenchChem Technical Notes: Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (Contextual reference for indane reactivity). Link[2]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Amino-2-indanol | C9H11NO | CID 139034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Lab Reporter [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-2,2-dimethylindan-1-amine Crude Mixtures

Welcome to the technical support center for the purification of 6-bromo-2,2-dimethylindan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 6-bromo-2,2-dimethylindan-1-amine?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, and byproducts from the amination reaction.[1] Over-alkylation products in related amine syntheses have been noted, which could be a possibility here as well.[2] Additionally, dibrominated or other regioisomeric bromination products could be present if the bromination step is not well-controlled.

Q2: What is a good initial purification strategy for a crude mixture of this amine?

A2: An acid-base extraction is an excellent first-pass purification strategy.[3][4][5] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer, leaving many organic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5][6]

Q3: My 6-bromo-2,2-dimethylindan-1-amine is an oil at room temperature. How can I use crystallization for purification?

A3: If the freebase amine is an oil, converting it to a salt is a highly effective method to induce crystallization.[7] The hydrochloride or acetate salts are common choices. This is achieved by dissolving the crude amine in a suitable solvent and adding an acid like hydrochloric acid. The resulting salt often has a higher melting point and a more ordered crystal structure, making it amenable to recrystallization.[7]

Q4: When should I opt for column chromatography over other methods?

A4: Column chromatography is ideal when dealing with impurities that have similar basicity to your target compound, making separation by acid-base extraction difficult. It is also the preferred method when impurities have very similar solubility profiles to the product's salt form, rendering recrystallization ineffective.

Troubleshooting Guides

Column Chromatography

Issue: My amine is streaking or tailing on the silica gel column.

Potential Cause: The acidic nature of silica gel strongly interacts with the basic amine, leading to poor separation and band shape.[8]

Solutions:

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[9]

-

Alternative Stationary Phases:

-

Amine-functionalized silica: These columns have a basic surface, which minimizes the problematic interactions with basic compounds.[8][9][10]

-

Alumina (basic or neutral): This can be a good alternative to silica for purifying basic amines.[9]

-

Reversed-Phase Chromatography (e.g., C18): This can be very effective, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[9][10]

-

Issue: My compound is degrading on the column.

Potential Cause: Prolonged exposure to the acidic silica gel may be causing decomposition.

Solutions:

-

Deactivate the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column.[7]

-

Use a Less Acidic Stationary Phase: Switch to neutral alumina or an amine-functionalized silica column.[11]

-

Expedite Chromatography: Use a slightly more polar mobile phase to decrease the retention time of your compound on the column.

Recrystallization

Issue: The compound "oils out" instead of crystallizing.

Potential Cause: The melting point of the compound (or its salt) may be lower than the boiling point of the solvent, or the solution is too supersaturated.

Solutions:

-

Lower the Crystallization Temperature: Try cooling the solution to a lower temperature.

-

Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

-

Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can trap impurities and prevent crystal lattice formation.[7]

Issue: Low recovery of the purified product.

Potential Cause: The compound may have significant solubility in the crystallization solvent even at low temperatures, or too much solvent was used.

Solutions:

-

Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

-

Minimize Solvent Usage: Dissolve the crude material in the minimum amount of hot solvent required to achieve complete dissolution.[12]

-

Anti-Solvent Addition: Consider adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols

Protocol 1: Acid-Base Extraction

-

Dissolution: Dissolve the crude 6-bromo-2,2-dimethylindan-1-amine in a suitable organic solvent like diethyl ether or dichloromethane.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The amine will be protonated and move into the aqueous layer.[5]

-

Separation: Separate the aqueous layer from the organic layer, which contains neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and add 2 M NaOH (aq) dropwise until the solution is basic (pH > 10), which will deprotonate the amine, often causing it to precipitate or form an oil.[3]

-

Extraction of Pure Amine: Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

-

Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate.[7]

-

Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until the solution is acidic. The hydrochloride salt should precipitate.[7]

-

Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

-

Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Solvent Selection for Purification Techniques

| Purification Technique | Recommended Solvents | Rationale |

| Acid-Base Extraction | Diethyl ether, Dichloromethane | Good solubility for the freebase amine and immiscibility with water. |

| Recrystallization (HCl Salt) | Isopropanol, Ethanol, Methanol/Water | The salt form often has good solubility in hot alcohols and lower solubility upon cooling. |

| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate with 0.1-2% Triethylamine | A common starting point for amines on silica gel.[9] |

| Column Chromatography (Reversed Phase) | Water/Acetonitrile with 0.1% Triethylamine | Effective for separating amines with good peak shape at a higher pH.[10] |

Visualizations

Purification Workflow

Caption: General purification workflow for 6-bromo-2,2-dimethylindan-1-amine.

Troubleshooting Logic for Column Chromatography

Caption: Troubleshooting logic for amine purification by column chromatography.

References

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

-

Scribd. Amine Treating - Troubleshooting Guide. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

Scribd. Amine Plant TroubleShooting. [Link]

-

Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

-

Reddit. (2024, March 12). Amine workup. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

- Google Patents.

-

Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. [Link]

-

University of Bristol. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

-

ResearchGate. Monobromination of Aromatic Amine with [bmim]Br 3. [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

-

Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

-

DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

-

Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. [Link]

-

Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

-

YouTube. (2023, December 16). Straight Answers: Best column for amine purification. [Link]

- Google Patents.

-

YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. [Link]

-

PubChem. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

Sources

- 1. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H11BrO | CID 20082014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. vernier.com [vernier.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

overcoming steric hindrance in 2,2-dimethyl indane amine reactions

Topic: Overcoming Steric Hindrance in 2,2-Dimethyl Indane Amine Reactions

Ticket ID: #IND-22-DIMETHYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Neopentyl" Wall

Welcome to the Technical Support Center. You are likely here because standard protocols (EDC/NHS, reductive amination with NaBH(OAc)₃, or standard Sn2 alkylations) have failed with your 2,2-dimethylindan-1-amine scaffold.

The Root Cause: The 2,2-dimethylindan-1-amine motif presents a classic "neopentyl-like" steric challenge. Although the amine is attached to a secondary carbon (C1), the adjacent C2 position is quaternary (gem-dimethyl). This creates a massive steric cone that blocks the trajectory of incoming electrophiles (Burgi-Dunitz angle) and destabilizes tetrahedral intermediates.

This guide provides field-proven workarounds for Amidation, Palladium-catalyzed Arylation, and Alkylation.

Module 1: Amide Coupling (The "Drug Hunter's" Challenge)

User Question: I’ve tried HATU, EDC, and T3P to couple 2,2-dimethylindan-1-amine with a benzoic acid derivative. Yields are stuck at <20% or I see no conversion. What is the fix?

Technical Diagnosis: Standard uronium reagents (HATU/HBTU) form an active ester (OBt/OAt). For your hindered amine, the rate of nucleophilic attack on this active ester is slower than the rate of hydrolysis or competing side reactions (like guanidinium formation). You need a more electrophilic species (Acid Chloride/Fluoride) or a smaller transition state.

Troubleshooting Protocol

Option A: The "Sledgehammer" (Acid Chlorides via Ghosez’s Reagent)

If your acid is stable, convert it to the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent is neutral and avoids the acidic conditions of SOCl₂.

-

Why it works: It generates a highly reactive acid chloride without releasing HCl gas, allowing the hindered amine to attack a small, high-energy electrophile.

Protocol:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

-

Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1-2 hours (monitor by TLC/LCMS as the acid converts to chloride; quench an aliquot with MeOH to check for methyl ester).

-

Add 2,2-dimethylindan-1-amine (1.1 equiv) and DIPEA (2.5 equiv).

-

Warm to room temperature (or reflux if necessary).

-

Note: If this fails, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Option B: The Modern Standard (TCFH + NMI)

For acid-sensitive substrates, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI).

-

Why it works: TCFH forms a highly reactive N-acyl imidazolium intermediate (via NMI) which is less sterically demanding than the OBt ester formed by HATU.

Data Comparison: Coupling Reagents for Hindered Amines

| Reagent | Active Species | Steric Tolerance | Risk Factor | Recommended For |

| HATU/DIPEA | OAt Ester | Low-Medium | Guanidinium byproduct | Standard couplings |

| T3P | Mixed Anhydride | Medium | Low (Water soluble byproducts) | Scale-up, mild hindrance |

| TCFH/NMI | N-Acyl Imidazole | High | Epimerization (low risk) | Hindered Amines |

| Ghosez's Rgt | Acid Chloride | Very High | Moisture sensitivity | The "Unreactive" Amine |

Visual Decision Tree: Amide Coupling

Module 2: Buchwald-Hartwig Amination (Arylation)

User Question: I am trying to arylate the amine using Pd(OAc)₂/BINAP, but the reaction stalls. I see mostly starting material and some dehalogenated aryl bromide.

Technical Diagnosis: BINAP is a bidentate ligand that creates a crowded metal center. Your amine is too bulky to penetrate the coordination sphere of a Pd-BINAP complex to undergo amine binding (the rate-limiting step for hindered amines). You need a ligand that facilitates reductive elimination while creating a spacious binding pocket.

The Solution: Dialkylbiaryl Phosphine Ligands

Switch to the Buchwald G3/G4 Precatalyst system.

-

Ligand of Choice: BrettPhos (for primary amines) or RuPhos (if your indane amine is secondary).

-

Why: These ligands promote the formation of a monoligated Pd(0) species, which is essential for the oxidative addition of the aryl halide and subsequent accommodation of the bulky amine.

Optimized Protocol (SOP-BH-002)

-

Catalyst: BrettPhos Pd G4 (2-5 mol%).

-

Base: NaOtBu (1.4 equiv) - Crucial: The base must be strong enough to deprotonate the amine-Pd complex.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temperature: 100°C.

-

Procedure:

-

Add Aryl Halide, Amine, Base, and Catalyst to a vial.

-

Purge with Argon/Nitrogen (3 cycles).

-

Add sparged solvent.

-

Seal and heat.

-

Warning: If your substrate contains base-sensitive groups (esters), switch the base to K₃PO₄ or Cs₂CO₃ and use BrettPhos or XPhos , but expect longer reaction times (24-48h).

Module 3: N-Alkylation (Reductive Amination)

User Question: Direct alkylation with alkyl halides gives trace product. I tried reductive amination with a ketone, but it won't work.

Technical Diagnosis: Direct Sn2 attack by 2,2-dimethylindan-1-amine is kinetically disfavored due to the adjacent quaternary center. For reductive amination, the formation of the imine intermediate is the bottleneck. The equilibrium lies heavily toward the ketone + amine because the imine is sterically crowded.

The Solution: Titanium-Mediated Dehydration

You must force the imine formation using a strong Lewis Acid/Dehydrating agent before adding the reducing agent.

Protocol:

-

Imine Formation: Combine Amine (1.0 eq) + Ketone (1.1 eq) + Ti(OiPr)₄ (2.0 eq) in dry THF. Stir at varying temps (RT to 60°C) for 12-24h.

-

Indicator: The solution often turns yellow/orange.

-

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) directly to the reaction mixture (careful: exotherm). Alternatively, use NaBH(OAc)₃ if functional group tolerance is needed, but borohydride is usually required to reduce the titanium-complexed imine.

-

Quench: Add aqueous NaOH (1M) or Rochelle’s salt solution to precipitate titanium salts. Filter through Celite.

Visual Mechanism: Steric Clash & Ligand Solution

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140-177.

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.

-

Ghosez, L., et al. (1979). Synthesis and reactions of 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26.

-

Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

Technical Support Center: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Salts

The following technical guide addresses the solubility and solid-state handling of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (and its salts).

As specific proprietary data for this exact substitution pattern is often held within internal pharmaceutical development reports, this guide synthesizes established physicochemical principles of lipophilic 1-aminoindanes with industrial best practices for salt selection and troubleshooting.[1]

Topic: Solubility Optimization & Solid-State Troubleshooting Audience: Medicinal Chemists, Formulation Scientists Context: The presence of the 6-bromo substituent (lipophilic, electron-withdrawing) combined with the 2,2-dimethyl geminal substitution (steric bulk) creates a unique solubility profile. This molecule behaves as a Class II (Low Solubility, High Permeability) candidate.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before troubleshooting, verify your compound's baseline properties.[1] The "2,2-dimethyl" motif significantly increases lipophilicity (LogP) compared to the parent aminoindane, often leading to "oiling out" issues during salt formation.

| Property | Estimated Value | Implication for Solubility |

| pKa (Base) | ~9.2 – 9.8 | Highly ionized at gastric pH (1.2); solubility drops sharply > pH 7.5. |

| LogP (Free Base) | ~3.5 – 4.2 | Poor intrinsic water solubility (< 10 µg/mL).[1] Requires salt formation.[1][2] |

| Sterics | High (Gem-dimethyl) | The 2,2-dimethyl group creates steric hindrance near the amine, potentially destabilizing the crystal lattice of small counterions (like Cl⁻). |

| Common Salts | HCl, Tartrate, Mesylate | HCl often forms stable but poorly soluble lattices ("Brick Dust").[1] Mesylates often lower melting points but improve wetting.[1] |

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: The HCl salt precipitates immediately upon adding saline or buffer.

Q: I dissolved the HCl salt in water, but it precipitates when I add PBS or normal saline. Why?

A: You are encountering the Common Ion Effect .[1]

The solubility product (

Corrective Action:

-

Switch Buffers: Use chloride-free buffers like Phosphate buffer (Na/K only) , Acetate , or Citrate for in vitro assays.[1]

-

Change Salt Form: If in vivo compatibility is required, screen high-solubility counterions that do not suffer from common ion effects in blood/gut, such as Mesylate (Methanesulfonate) or Tosylate .[1]

Issue 2: "Oiling Out" during Salt Formation

Q: When attempting to crystallize the salt (especially HCl or HBr), the product separates as a sticky gum or oil instead of a solid. How do I fix this?

A: This is classic behavior for 2,2-dimethyl substituted indanes.[1] The gem-dimethyl group disrupts the packing efficiency required for crystallization, and the high lipophilicity favors a liquid-liquid phase separation (oiling out) in polar solvents.

Troubleshooting Protocol:

-

Temperature Cycling: Heat the "oiled" mixture until it dissolves (single phase), then cool extremely slowly (1°C/min).

-

Anti-Solvent Switch: If using Ethanol/Ether, switch to Isopropanol/Heptane .[1] Ether often causes rapid precipitation (oiling).[1] Heptane allows for slower saturation.[1]

-

Seed Crystals: You must bypass the nucleation energy barrier.[1] If you have any solid trace from a previous batch, add it at the cloud point.[1]

-

Use a "Structure Breaker" Counterion: If HCl persists in oiling, switch to L-Tartrate or Fumarate .[1] These di-acids can form hydrogen-bonded networks that bridge the sterically hindered amines, often facilitating crystallization.[1]

Issue 3: pH-Dependent Precipitation

Q: My stock solution (10 mM in DMSO) crashes out when diluted into cell culture media (pH 7.4).

A: The free base of this molecule is likely insoluble at pH 7.4.[1]

At pH 7.4, the ionization percentage drops.[1] If the concentration exceeds the intrinsic solubility (

Calculation Check:

Workaround:

-

Formulation: Pre-complex with 2-Hydroxypropyl-

-cyclodextrin (HP-

Part 3: Salt Selection Decision Tree

Use this logic flow to select the optimal salt form for your specific assay or development stage.

Figure 1: Decision matrix for salt selection based on solubility requirements and experimental context.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Measurement

Do not rely on kinetic (DMSO-dilution) solubility for salt selection, as it overestimates solubility due to supersaturation.

-

Preparation: Weigh 5-10 mg of the salt into a 1.5 mL HPLC vial.

-

Solvent: Add 0.5 mL of the target buffer (e.g., pH 1.2, pH 6.8, Water).[1]

-

Equilibration: Shake at 25°C or 37°C for 24 hours .

-

Separation: Centrifuge at 13,000 rpm for 10 minutes. Crucial: Check pH of supernatant at end of experiment. Salt disproportionation can shift pH.[1]

-

Analysis: Dilute supernatant with Mobile Phase (Acetonitrile/Water) and quantify via HPLC-UV (254 nm).

Protocol B: Anti-Oiling Salt Formation (Mesylate)

Recommended if HCl salt is problematic.

-

Dissolve 1.0 eq of Free Base in Ethyl Acetate (10 vol).

-

Cool to 0-5°C.

-

Slowly add 1.05 eq of Methanesulfonic acid (diluted in Ethyl Acetate).

-

Observation: If oil separates, reheat to reflux until clear.[1]

-

Add seed crystals (if available) or scratch glass surface.[1]

-

Cool to Room Temp over 4 hours.

-

Filter and wash with cold Ethyl Acetate/Heptane (1:1).[1]

Part 5: Comparative Data Summary

| Salt Form | Counterion MW | Melting Point Trend | Hygroscopicity | Recommended Use |

| Hydrochloride | 36.5 | High (>200°C) | Low | Solid oral dosage forms (if soluble). |

| Mesylate | 96.1 | Moderate (150-180°C) | Moderate | Improving solubility; preventing oiling.[1] |

| L-Tartrate | 150.1 | Moderate | Low | Chiral resolution; stabilizing amorphous forms.[1] |

| Bromide | 80.9 | High | Low | Avoid (Toxicologically less preferred than HCl).[1] |

References

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

Kumar, L., et al. (2013).[1] Salt Selection in Drug Development: A Review. Pharmaceutical Technology, 37(6).[1] Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard industry reference for pKa and salt selection logic).

-

Gupta, D., et al. (2015).[1] Solubility and Solubility Products of Hydrochloride Salts. Journal of Pharmaceutical Sciences. (Mechanistic explanation of Common Ion Effect).

Sources

- 1. 2,2-Dimethylindene, 2,3-dihydro- | C11H14 | CID 140767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol | C9H10BrNO | CID 51441277 - PubChem [pubchem.ncbi.nlm.nih.gov]

minimizing side reactions during methylation of 6-bromo-indanone oximes

Technical Support Center: Methylation of 6-Bromo-Indanone Oximes

Subject: Minimizing Side Reactions & Optimizing O-Methylation Regioselectivity Ticket ID: #OX-IND-6BR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the methylation of 6-bromo-indanone oximes. This transformation is deceptively simple; while the target is the O-methyl ether, the oxime functionality is an ambident nucleophile. The nitrogen atom competes with the oxygen, leading to nitrone byproducts.[1] Furthermore, the indanone scaffold is prone to acid-catalyzed Beckmann rearrangement, which irreversibly expands the ring to a lactam.

This guide provides a self-validating protocol to lock regioselectivity toward the O-isomer while suppressing rearrangement and hydrolysis.

Part 1: Diagnostic Triage (Troubleshooting Matrix)

Use this matrix to identify impurities based on crude LCMS or NMR data before proceeding to the protocol.

| Observation / Symptom | Likely Culprit | Root Cause | Corrective Action |

| Product mass +14 Da (M+15 observed, but wrong retention time) | Nitrone (N-alkylation) | "Soft" alkylation conditions or solvent effects favoring N-attack. | Switch to harder bases (Cs₂CO₃) and polar aprotic solvents (DMF/Acetonitrile). |

| Product mass +14 Da (M+15), very polar, broad peak | Nitrone (Salt form) | Incomplete reaction or protonation of the nitrone. | Nitrones are often more polar than O-ethers. Purify via silica gel (nitrones stick; ethers elute). |

| Mass matches Starting Material (M+0) | Hydrolysis (Ketone) | Trace water in solvent or acidic workup. | Use anhydrous solvents . Buffer aqueous workup to pH 7-8. Avoid strong acids. |

| Mass matches Product (M+15) but NMR shows amide signals (NH protons, carbonyl shift) | Beckmann Rearrangement | Thermal stress or Lewis Acid contamination. | Lower reaction temperature (<60°C). Ensure no sulfonyl chlorides or strong acids are present. |

| Loss of Bromine (M-Br) | Dehalogenation | Palladium contamination or Lithium-Halogen exchange (if using alkyl-lithiums). | Avoid Pd catalysts in this step. Do not use n-BuLi. Use mild inorganic bases (K₂CO₃). |

Part 2: Visualizing the Problem Space

To control the reaction, you must visualize the competing pathways. The diagram below maps the decision points where the reaction diverges into impurities.

Caption: Reaction pathway divergence. Green path indicates the target O-methylation. Red paths indicate competitive side reactions (Nitrone formation, Beckmann rearrangement, and Hydrolysis).

Part 3: Deep Dive – The Mechanics of Failure

The Regioselectivity Battle (O vs. N)

The oxime anion is an ambident nucleophile .

-

Oxygen (Hard Nucleophile): The negative charge is largely localized here. Reaction at oxygen is favored by "hard" electrophiles and conditions that separate the ion pair (e.g., K⁺ sequestered by crown ethers or highly polar solvents).

-

Nitrogen (Soft Nucleophile): The nitrogen lone pair is available.[2] Reaction here forms a nitrone .[1] This is favored if the oxygen is shielded or if the electrophile is "soft."

The Fix: Methyl Iodide (MeI) is a "hard" electrophile compared to Michael acceptors. To maximize O-selectivity, use Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile . The large Cesium cation dissociates well from the oximate oxygen, making the oxygen more nucleophilic (the "naked anion" effect).

The Beckmann Rearrangement Threat

The 6-bromo-indanone system is geometrically constrained. Under acidic conditions or high heat, the oxime hydroxyl group can be protonated (or activated), turning it into a leaving group.[2] The anti-periplanar alkyl group (part of the ring) then migrates to the nitrogen, expanding the 5-membered ring to a 6-membered lactam.

-

Risk Factor: High temperatures (>80°C) and Lewis Acids.

-

The Fix: Keep the reaction below 60°C . Avoid reagents like thionyl chloride or sulfonyl chlorides, which are known Beckmann triggers [1].

Part 4: The "Gold Standard" Protocol

This protocol is designed to be self-validating . If you follow the checkpoints, you will detect failure early.

Reagents:

-

Substrate: 6-bromo-1-indanone oxime (1.0 eq)

-